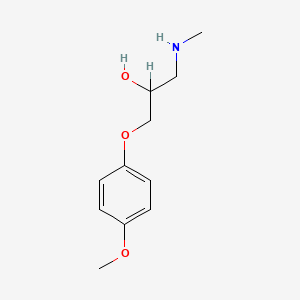

1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol

Description

Historical Development and Research Timeline

The chemical compound 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol first emerged in scientific databases in the early 21st century, with its PubChem entry created in August 2005. While its exact synthetic origin remains undocumented in publicly available literature, its structural analogs within the propanolamine class—such as phenylpropanolamine and carvedilol—have well-established histories in adrenergic pharmacology dating back to the 20th century. The compound's research trajectory aligns with increased interest in modified phenoxypropanolamine derivatives during the 2000s, particularly for cardiovascular applications. Modifications to the core propanolamine structure, including methoxy substitutions and alkylamino side chains, became a focus for optimizing receptor selectivity and metabolic stability.

Nomenclature and Structural Classification in Academic Literature

The compound is systematically named This compound under IUPAC nomenclature rules. Its molecular formula (C₁₁H₁₇NO₃) and weight (211.26 g/mol) reflect key structural features:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇NO₃ |

| Molecular Weight | 211.26 g/mol |

| XLogP3 | 0.9 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 6 |

Structurally, it combines:

- A 4-methoxyphenoxy group at position 1

- A methylamino group at position 3

- A central propan-2-ol backbone

This architecture places it within the propanolamine subclass of aryloxypropanolamines, sharing structural homology with β-adrenergic antagonists like propranolol but distinguished by its methoxy substitution pattern. The SMILES string CNCC(COC1=CC=C(C=C1)OC)O precisely encodes these features.

Position Within Adrenergic Pharmacology Research

As a propanolamine derivative, this compound occupies a strategic position in adrenergic receptor research. Structural analogs demonstrate:

- α₁-Adrenolytic Activity : Methoxy-substituted propanolamines show affinity for α₁-adrenoceptors, potentially influencing vascular tone.

- β₁-Selectivity : The methylamino group may confer selectivity for β₁ over β₂ receptors, as seen in related compounds.

- Metabolic Stability : The 4-methoxy group could slow hepatic metabolism compared to non-substituted analogs, based on metabolite studies of similar structures.

Comparative analysis with carvedilol (a clinically used β-blocker) reveals shared pharmacophoric elements, particularly the aryloxypropanolamine core. However, the distinct substitution pattern suggests potential differences in receptor interaction kinetics and off-target effects.

Significance in Current Scientific Research Landscape

Recent studies highlight three key research directions for this compound class:

1. Cardiovascular Therapeutics

Propanolamine derivatives are investigated for dual α/β-adrenergic blockade, which could improve hemodynamic profiles in hypertension compared to selective antagonists. The compound's structure allows simultaneous interaction with adrenoceptor subtypes through:

- Aromatic stacking via the methoxyphenoxy group

- Hydrogen bonding through the hydroxyl and amine moieties

2. Metabolic Engineering

The methoxy group's electron-donating properties may influence cytochrome P450-mediated metabolism. Studies on similar compounds show phase I metabolites including hydroxylated derivatives and phase II conjugates like glucuronides.

3. Structural Biology Applications

Crystallographic studies of adrenergic receptors increasingly utilize propanolamine analogs as molecular probes. The methylamino group's steric bulk could help stabilize specific receptor conformations for X-ray diffraction analysis.

Table 1: Research Applications of Propanolamine Derivatives

Properties

IUPAC Name |

1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-12-7-9(13)8-15-11-5-3-10(14-2)4-6-11/h3-6,9,12-13H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZQTOABTDTHEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(COC1=CC=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol, a compound with the molecular formula C₁₁H₁₅NO₃, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a methoxyphenoxy group and a methylamino group attached to a propanol backbone. Its structural complexity allows for various interactions with biological systems, making it a candidate for therapeutic applications.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Receptor Interaction : The compound can bind to specific neurotransmitter receptors, influencing their activity. This is crucial for potential applications in treating neurological disorders.

- Enzyme Modulation : It may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. This suggests its role in managing conditions associated with inflammation.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. This property is particularly valuable in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory mediators. This activity is significant for treating chronic inflammatory diseases.

Neuroprotective Effects

Given its interaction with neurotransmitter systems, there is emerging evidence suggesting that this compound may have neuroprotective properties, which could be beneficial in neurodegenerative disorders.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as a novel antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Escherichia coli | 10 |

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 20 |

Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory models, the compound was administered to mice with induced paw edema. The results demonstrated a marked decrease in paw swelling compared to control groups, indicating its anti-inflammatory potential.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (5 mg/kg) | 30 |

| High Dose (10 mg/kg) | 50 |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Propanolamine Derivatives

Structural Modifications and Pharmacological Implications

Aromatic Substituent Effects

- 4-Methoxyphenoxy vs. Metoprolol’s substituent contributes to its beta-1 selectivity in cardiovascular therapies .

- 4-Methoxyphenoxy vs. 2-Ethoxyphenoxy (CAS 14754-63-3): Substituting the methoxy group with ethoxy at the ortho position () increases steric hindrance, which may reduce receptor binding affinity but improve metabolic stability .

Amino Group Variations

- Methylamino vs. Isopropylamino (Metoprolol, YOK-1204): Methylamino’s smaller size may enhance CNS penetration compared to isopropylamino, which is linked to beta-blocker activity due to its affinity for adrenergic receptors .

- Cyclopentylamino (IMB-H12): The cyclopentyl group in IMB-H12 introduces rigidity and lipophilicity, critical for disrupting fungal biofilm formation by inhibiting hyphal growth .

Q & A

Basic: What analytical techniques are recommended for characterizing the purity and structure of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of methoxyphenoxy, methylamino, and propan-2-ol functional groups. Assign peaks based on chemical shifts (e.g., methoxy protons at ~3.8 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can verify molecular weight (CHNO, theoretical MW: 223.12) and detect impurities.

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., C18 column, methanol/water gradient) to assess purity (>95% recommended for biological assays) .

Advanced: How can molecular dynamics (MD) simulations elucidate ligand-unbinding pathways of this compound with Aquaporin-3 (AQP3)?

Methodological Answer:

- Force Field Selection: Use the GROMOS53a6 force field for protein-ligand interactions, with ligand parameters derived from the Automated Topology Builder (ATB) server .

- Pathway Sampling: Apply the ART-RRT (Adaptive Biasing Force-Quickly Exploring Essential Coordinates) method to simulate unbinding trajectories. Perform ≥10 independent runs to identify common pathways (e.g., periplasmic vs. cytoplasmic exits in AQP3) .

- Analysis Metrics: Calculate binding free energy (MM/PBSA), hydrogen bond persistence, and solvent-accessible surface area (SASA) during unbinding. Visualize trajectories using VMD or PyMOL .

Basic: What storage conditions are optimal to maintain the compound’s stability during experiments?

Methodological Answer:

- Temperature: Store at 2–8°C in airtight, light-resistant containers to prevent thermal degradation .

- Humidity Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the methoxy or amino groups.

- Stability Monitoring: Conduct accelerated stability studies (e.g., 40°C/75% RH for 1 month) with HPLC to track degradation products (e.g., demethylation or oxidation byproducts) .

Advanced: What synthetic strategies produce enantiomerically pure forms of this compound, and how is their biological activity assessed?

Methodological Answer:

- Chiral Resolution: Use chiral stationary phases (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate enantiomers. Confirm enantiopurity via polarimetry or circular dichroism .

- Asymmetric Synthesis: Employ catalytic asymmetric aminolysis of epoxide intermediates (e.g., Jacobsen’s catalyst) to generate (R)- or (S)-configured products .

- Biological Testing: Compare enantiomers in AQP3 inhibition assays (e.g., Xenopus oocyte swelling assays) and assess selectivity via β-adrenergic receptor binding studies .

Advanced: What in vitro and in vivo models are suitable for evaluating the compound’s efficacy against skin cancer targets?

Methodological Answer:

- In Vitro Models:

- Use AQP3-overexpressing human keratinocyte (HaCaT) or melanoma (A375) cell lines. Measure proliferation via MTT assays and apoptosis via caspase-3 activation.

- Validate target engagement via siRNA-mediated AQP3 knockdown and rescue experiments .

- In Vivo Models:

- Employ UVB-induced skin carcinogenesis in mice. Administer the compound topically (1–10 mg/kg/day) and monitor tumor volume and AQP3 expression via immunohistochemistry .

Basic: Which chromatographic methods are critical for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS: Use a C18 column (2.1 × 50 mm, 2.6 μm) with mobile phases of 0.1% formic acid in water and acetonitrile. Optimize MRM transitions (e.g., m/z 223.1 → 152.1 for quantification).

- Sample Preparation: Extract from plasma via protein precipitation (acetonitrile) or solid-phase extraction (Strata-X cartridges). Validate linearity (1–1000 ng/mL), accuracy (±15%), and matrix effects .

Advanced: How can researchers resolve contradictions in reported binding affinities of this compound for AQP3?

Methodological Answer:

- Experimental Reproducibility: Standardize assay conditions (pH 7.4, 25°C) and AQP3 expression levels (e.g., HEK293 stable cell lines).

- Orthogonal Assays: Compare surface plasmon resonance (SPR) with microscale thermophoresis (MST) to confirm K values.

- Data Normalization: Account for batch-to-batch variability in compound purity via parallel HPLC-MS analysis .

Basic: What spectroscopic features distinguish this compound from structural analogs?

Methodological Answer:

- Infrared (IR) Spectroscopy: Identify the O–H stretch (~3350 cm), C–O–C (methoxy) at ~1250 cm, and N–H (methylamino) at ~3300 cm.

- UV-Vis Spectroscopy: Detect π→π* transitions of the methoxyphenoxy group (λ ~275 nm in methanol) .

Advanced: What computational tools predict the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) profile?

Methodological Answer:

- In Silico Platforms: Use SwissADME for solubility (LogP ~1.2), BOILED-Egg model for gastrointestinal absorption, and ProTox-II for hepatotoxicity risk (e.g., CYP3A4 inhibition).

- Metabolism Prediction: Simulate Phase I oxidation (e.g., demethylation via CYP2D6) using StarDrop or ADMET Predictor .

Advanced: How does the compound’s stereochemistry influence its interaction with AQP3’s binding pocket?

Methodological Answer:

- Docking Studies: Perform rigid-receptor docking (AutoDock Vina) to compare (R)- and (S)-enantiomers. Identify key residues (e.g., Arg216, His174) forming hydrogen bonds with the propan-2-ol group.

- Free Energy Perturbation (FEP): Calculate ΔΔG for enantiomer binding using Schrödinger’s FEP+ module to quantify enantioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.